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Compound of Interest

Compound Name: N-(4-aminophenyl)benzamide
CAS No.: 1586658-97-0
Cat. No.: B6239125
Get Quote
. J

Executive Summary

Product: N-(4-aminophenyl)benzamide (CAS: 17625-83-1) Synonyms: 4'-Aminobenzanilide,
N-Benzoyl-p-phenylenediamine Primary Application: Intermediate in azo dye synthesis,
pharmaceutical scaffolds, and polymer chemistry. Key Spectral Feature: Exhibits a
characteristic bathochromic shift relative to its parent scaffold, benzanilide, due to the
auxochromic effect of the para-amino group.

This guide provides a technical comparison of the UV-Vis spectral properties of N-(4-
aminophenyl)benzamide against its structural precursors. It includes a validated experimental
protocol for determining

and molar extinction coefficients (
) to ensure data integrity in drug development and quality control workflows.

Spectral Characteristics & Theoretical Analysis

The UV-Vis absorption profile of N-(4-aminophenyl)benzamide is governed by the interplay
between the benzanilide core and the amino auxochrome.
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The Chromophore System

The molecule consists of two phenyl rings linked by an amide bond. The para-amino group on
the aniline ring acts as a strong electron donor (auxochrome), extending the conjugation length
via resonance with the amide carbonyl.

e Benzanilide (Parent): Absorbs primarily at 263 nm (ethanol). The amide linkage restricts free
rotation but allows moderate conjugation between rings.

e N-(4-aminophenyl)benzamide (Target): The addition of the -NH2z group at the para position
introduces a "push-pull" electronic system (Amino Donor

Phenyl
Amide Acceptor). This lowers the energy gap for

transitions, resulting in a red shift (bathochromic shift).

Comparative Spectral Data (Ethanol)
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*Note: Exact maxima are solvent-dependent. In polar protic solvents (EtOH, MeOH), hydrogen

bonding stabilizes the excited state, often fine-tuning the peak position.

Structural & Electronic Pathway Visualization

The following diagram illustrates the conjugation pathway responsible for the UV absorption

and the structural relationship between the target and its analogs.
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Caption: Electronic structural relationship showing the derivation of the target's spectral
properties from parent compounds.

Validated Experimental Protocol

To obtain accurate

and

values, follow this self-validating protocol. This method minimizes errors from solvatochromism

and aggregation.

Materials

¢ Solvent: Spectroscopic grade Ethanol (=99.8%) or Methanol. Avoid Acetone (UV cutoff
interference).

« Blank: Pure solvent from the same batch used for dissolution.

¢ Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow
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Stock Solution Preparation:

o

Weigh 2.12 mg of N-(4-aminophenyl)benzamide (MW: 212.25 g/mol ).

Dissolve in 100 mL of Ethanol.

[¢]

Concentration:

[¢]

M.

[e]

Validation: Sonicate for 5 minutes to ensure complete dissolution.
Dilution Series (Beer-Lambert Validation): Prepare three working standards to verify linearity:
o Std A:

M (1 mL Stock + 9 mL Solvent)

o Std B:

M (2 mL Stock + 8 mL Solvent)

o Std C:
M (5 mL Stock + 5 mL Solvent)
Measurement:
o Scan range: 200 nm to 400 nm.
o Baseline correct using the pure solvent blank.

o Record Absorbance (ngcontent-ng-c1989010908="" nghost-ng-c2127666394=""
class="inline ng-star-inserted">

) at
[1112][5]

Calculation: Calculate Molar Absorptivity (
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) using:

Where

is concentration (M) and

is path length (1 cm).
Quality Control Check
o Acceptance Criteria: The

should not shift by >2 nm between concentrations.

 Linearity: The plot of Absorbance vs. Concentration (

) must be >0.99.

Solvent Effects (Solvatochromism)

The position of

Is sensitive to solvent polarity due to the amino group's ability to hydrogen bond.
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Solvent Polarity Index Expected Shift Mechanism

Lack of stabilization

Blue Shift )
Cyclohexane 0.2 ) for the polar excited
(Hypsochromic)
state.
Hydrogen bonding
stabilizes the polar
Ethanol 5.2 Reference excited state (n
).
) Strong H-bonding;
Red Shift i i
Water (pH 7) 9.0 potential broadening

(Bathochromic)
of the peak.

Protonation of -NHz
removes the

0.1 M HCI N/A Drastic Blue Shift auxochromic effect,
reverting spectrum to

resemble benzanilide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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